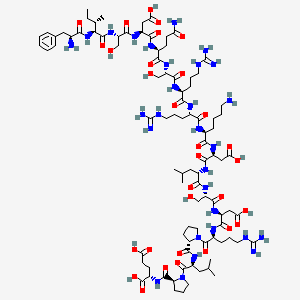

Spexin-2 (53-70), human,mouse,rat

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C92H151N29O31 |

|---|---|

Poids moléculaire |

2159.4 g/mol |

Nom IUPAC |

(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]pentanedioic acid |

InChI |

InChI=1S/C92H151N29O31/c1-7-47(6)71(119-72(134)49(94)38-48-18-9-8-10-19-48)86(148)118-63(44-124)83(145)113-57(39-68(128)129)78(140)108-53(26-28-66(95)125)76(138)116-61(42-122)81(143)107-52(22-14-32-103-91(98)99)74(136)106-51(21-13-31-102-90(96)97)73(135)105-50(20-11-12-30-93)75(137)112-59(41-70(132)133)80(142)111-56(36-45(2)3)77(139)117-62(43-123)82(144)114-58(40-69(130)131)79(141)109-54(23-15-33-104-92(100)101)87(149)120-34-16-25-65(120)85(147)115-60(37-46(4)5)88(150)121-35-17-24-64(121)84(146)110-55(89(151)152)27-29-67(126)127/h8-10,18-19,45-47,49-65,71,122-124H,7,11-17,20-44,93-94H2,1-6H3,(H2,95,125)(H,105,135)(H,106,136)(H,107,143)(H,108,140)(H,109,141)(H,110,146)(H,111,142)(H,112,137)(H,113,145)(H,114,144)(H,115,147)(H,116,138)(H,117,139)(H,118,148)(H,119,134)(H,126,127)(H,128,129)(H,130,131)(H,132,133)(H,151,152)(H4,96,97,102)(H4,98,99,103)(H4,100,101,104)/t47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,71-/m0/s1 |

Clé InChI |

MGQPHGPBUDHQPC-YAFPEYQZSA-N |

SMILES isomérique |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)N |

SMILES canonique |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CC(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC3=CC=CC=C3)N |

Origine du produit |

United States |

Foundational & Exploratory

The Central Nervous System Functions of Spexin-2 (53-70): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spexin-2 (53-70), also known as NPQ (53-70), is a bioactive peptide derived from the prohormone proNPQ. Emerging evidence indicates that this peptide is a potent modulator of key functions within the central nervous system (CNS). This technical guide provides a comprehensive overview of the currently understood roles of Spexin-2 (53-70) in the CNS, with a focus on its effects on cardiovascular and renal regulation, as well as nociception. This document details the quantitative data from in vivo studies, outlines the experimental protocols utilized in this research, and visualizes the pertinent signaling pathways and experimental workflows.

Introduction

Spexin-2 (53-70) is a peptide fragment with the amino acid sequence FISDQSRRKDLSDRPLPE. It is processed from the same precursor protein as Spexin (B561601) (NPQ), a highly conserved neuropeptide.[1] While research on Spexin-2 (53-70) is still in its early stages, initial studies have demonstrated its significant biological activity when centrally administered, suggesting a role as a neurotransmitter or neuromodulator. This guide will synthesize the available data to provide a detailed understanding of its functions in the central nervous system.

Central Functions of Spexin-2 (53-70)

The primary documented functions of Spexin-2 (53-70) in the CNS are its influence on the cardiovascular and renal systems and its role in pain modulation. These effects have been observed following direct administration into the central nervous system, indicating a central mechanism of action.

Cardiovascular and Renal Modulation

Intracerebroventricular (i.c.v.) injection of Spexin-2 (53-70) in rats has been shown to induce significant changes in cardiovascular and renal parameters. Notably, it produces a decrease in heart rate and a substantial increase in urine output, without affecting mean arterial blood pressure.[1]

Antinociception

Spexin-2 (53-70) has demonstrated potent antinociceptive effects in mouse models of pain. When administered centrally, it reduces the response to painful stimuli. This analgesic effect is not mediated by opioid receptors, suggesting a distinct mechanism of action.[1]

Quantitative Data

The following tables summarize the key quantitative findings from in vivo studies on the central effects of Spexin-2 (53-70).

| Parameter | Species | Administration Route | Dose | Observed Effect | Reference |

| Heart Rate | Rat | Intracerebroventricular (i.c.v.) | 30 nmol | ↓ 26 ± 9 bpm | [1] |

| Mean Arterial Pressure | Rat | Intracerebroventricular (i.c.v.) | 30 nmol | No significant change | [1] |

| Urine Flow Rate | Rat | Intracerebroventricular (i.c.v.) | 30 nmol | Marked increase | [1] |

| Nociception | Mouse | Intracerebroventricular (i.c.v.) | 10 nmol | ED₅₀ in warm water tail withdrawal assay | [1] |

Signaling Pathways

Spexin and its derivatives are known to exert their effects through the galanin receptors (GALR), specifically GALR2 and GALR3.[2][3] Spexin-2 (53-70) is presumed to act via these same receptors.

GALR2 Signaling

GALR2 is a Gq protein-coupled receptor. Upon activation by a ligand such as Spexin, it initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

GALR3 Signaling

GALR3 is coupled to Gi/o proteins. Activation of GALR3 by a ligand leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular levels of cyclic AMP (cAMP). This reduction in cAMP leads to decreased activity of protein kinase A (PKA) and subsequent downstream effects.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the central functions of Spexin-2 (53-70).

Peptide Synthesis and Purification

Spexin-2 (53-70) is a synthetic peptide. The general workflow for its production involves solid-phase peptide synthesis followed by purification.

Protocol:

-

Solid-Phase Peptide Synthesis (SPPS): The peptide is synthesized on a solid support resin, typically using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The amino acids are added sequentially, with the Fmoc protecting group being removed from the N-terminus before the coupling of the next amino acid.

-

Cleavage and Deprotection: Once the full peptide chain is assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Verification: The purity and identity of the final peptide are confirmed by mass spectrometry.

Intracerebroventricular (i.c.v.) Injection in Rodents

This surgical procedure allows for the direct administration of substances into the lateral ventricles of the brain.

Materials:

-

Stereotaxic apparatus

-

Anesthesia (e.g., isoflurane)

-

Surgical drill

-

Microsyringe pump

-

Guide cannula and injector

-

Spexin-2 (53-70) solution in sterile saline

Protocol:

-

Anesthesia and Stereotaxic Placement: The animal is anesthetized and placed in a stereotaxic frame.

-

Surgical Incision: A midline incision is made on the scalp to expose the skull.

-

Bregma Identification and Drilling: Bregma is identified, and a small hole is drilled in the skull at the appropriate coordinates for the lateral ventricle. For rats, typical coordinates relative to bregma are approximately -0.8 mm posterior and ±1.5 mm lateral. For mice, typical coordinates are approximately -0.5 mm posterior and ±1.0 mm lateral.

-

Cannula Implantation: A guide cannula is lowered to the desired depth (e.g., -3.5 mm ventral for rats) and secured to the skull with dental cement.

-

Injection: For acute studies, a microsyringe is used to inject the peptide solution directly. For chronic studies, an injector is inserted into the guide cannula, and the solution is infused at a slow rate (e.g., 1 µL/min).

-

Post-operative Care: The incision is sutured, and the animal is monitored during recovery.

Warm Water Tail-Withdrawal Assay in Mice

This assay is used to measure the latency of a mouse to withdraw its tail from warm water, as an indicator of nociceptive threshold.

Materials:

-

Water bath maintained at a constant temperature (e.g., 52°C)

-

Timer

-

Mouse restrainer

Protocol:

-

Acclimation: The mouse is gently placed in a restrainer to minimize stress.

-

Baseline Measurement: The distal portion of the mouse's tail is immersed in the warm water, and the time until the tail is withdrawn (flicked) is recorded. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Peptide Administration: Spexin-2 (53-70) or a vehicle control is administered (e.g., via i.c.v. injection).

-

Post-treatment Measurement: At various time points after administration, the tail-withdrawal latency is measured again. An increase in latency indicates an antinociceptive effect.

Conclusion and Future Directions

Spexin-2 (53-70) is a centrally acting peptide with significant modulatory effects on cardiovascular, renal, and nociceptive systems. Its actions are likely mediated through the galanin receptors GALR2 and GALR3, initiating distinct downstream signaling cascades. The data presented in this guide provide a solid foundation for understanding the physiological roles of this novel peptide.

Future research should focus on several key areas. A more detailed elucidation of the downstream signaling pathways activated by Spexin-2 (53-70) in specific neuronal populations is crucial. Furthermore, identifying the precise brain nuclei where Spexin-2 (53-70) exerts its effects will provide a more complete picture of its mechanism of action. Finally, exploring the therapeutic potential of Spexin-2 (53-70) and its analogues in conditions such as hypertension, renal dysfunction, and chronic pain warrants further investigation. This in-depth understanding will be critical for the development of novel therapeutics targeting the Spexin signaling system.

References

The Biological Role of Spexin-2 (53-70) in Central Cardiovascular Regulation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

December 5, 2025

Abstract

Spexin-2 (SPX-2), a peptide processed from the prohormone proNPQ/spexin (B561601), is emerging as a modulator of centrally-mediated physiological functions. This technical guide focuses on a specific, biologically active fragment, Spexin-2 (53-70) (also known as NPQ 53-70), and its defined role in cardiovascular regulation. Evidence indicates that SPX-2 (53-70) acts within the central nervous system (CNS) to selectively modulate heart rate without significantly altering mean arterial pressure, a distinct profile compared to its parent peptide, spexin. This document synthesizes the current quantitative data, details the experimental methodologies used in key studies, and elucidates the putative signaling pathways involved. The information presented herein is intended to provide a foundational resource for researchers investigating novel neuropeptide-based cardiovascular therapeutics.

Introduction to Spexin-2 and its Cardiovascular Significance

Spexin is a highly conserved peptide hormone implicated in a wide array of metabolic and physiological processes, including energy homeostasis, inflammation, and arterial blood pressure regulation[1][2]. The prohormone can be cleaved into smaller peptides, including Spexin-2 (53-70), a fragment with distinct biological activities[3][4]. While the full-length spexin peptide can induce changes in both blood pressure and heart rate, intracerebroventricular (ICV) administration of SPX-2 (53-70) in animal models demonstrates a more specific effect: a significant decrease in heart rate with no corresponding change in mean arterial pressure[3].

This unique cardiovascular profile suggests a specialized role in the CNS-mediated control of cardiac function. Spexin peptides, including presumably SPX-2 (53-70), are known to exert their effects by binding to galanin receptors, primarily GALR2 and GALR3[5]. The downstream signaling of these G protein-coupled receptors (GPCRs) in the context of cardiovascular control is a key area of investigation for understanding the precise mechanism of action of SPX-2 (53-70).

Quantitative Data on Cardiovascular Effects

The primary cardiovascular effect of centrally administered Spexin-2 (53-70) is a selective negative chronotropic response. The available quantitative data from in vivo rodent studies is summarized below.

Table 1: In Vivo Cardiovascular Effects of Centrally Administered Spexin-2 (53-70) in Rats

| Peptide Fragment | Administration Route | Dose | Change in Mean Arterial Pressure (MAP) | Change in Heart Rate (HR) | Species | Reference |

| Spexin-2 (53-70) | Intracerebroventricular (ICV) | Not Specified | No significant change | ↓ 26 ± 9 bpm | Rat | [3] |

| Spexin (Full Peptide) | Intracerebroventricular (ICV) | Not Specified | ↑ 13 ± 2 mmHg | ↓ 38 ± 8 bpm | Rat | [3] |

Data presented as mean ± standard error of the mean (SEM). The specific dose used in the study was not detailed in the available literature.

Mechanism of Action and Signaling Pathways

Spexin-2 (53-70) is understood to function as a ligand for galanin receptors, with a preference for the GALR2 subtype. GALR2 is a G protein-coupled receptor that primarily signals through the Gq/11 pathway[5][6].

Upon binding of Spexin-2 (53-70) to GALR2 in CNS neurons responsible for autonomic regulation, the Gq alpha subunit is activated. This initiates a canonical signaling cascade involving the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade ultimately modulates neuronal activity to decrease sympathetic outflow to the heart or increase parasympathetic outflow, resulting in a reduced heart rate.

Experimental Protocols

The following section outlines the probable methodologies employed in the in vivo experiments that established the cardiovascular role of Spexin-2 (53-70). This is a composite protocol based on standard practices and the available information from the key study by Toll et al. (2012)[1][3][7].

Animal Model and Surgical Preparation

-

Species: Adult male rats (e.g., Sprague-Dawley or Wistar strains) are commonly used.

-

Anesthesia: Animals are anesthetized, typically with urethane (B1682113) (1.2 g/kg, intraperitoneal injection), to maintain a stable plane of anesthesia throughout the experiment without significantly suppressing cardiovascular reflexes.

-

Cannulation for Blood Pressure Monitoring: The femoral or carotid artery is surgically isolated and cannulated with a polyethylene (B3416737) catheter filled with heparinized saline. This catheter is connected to a pressure transducer to allow for continuous, direct measurement of arterial blood pressure and heart rate.

-

Intracerebroventricular (ICV) Cannulation:

-

The animal is placed in a stereotaxic frame.

-

A midline incision is made on the scalp to expose the skull.

-

A small burr hole is drilled through the skull over the target lateral ventricle. Stereotaxic coordinates relative to bregma are used for precise placement (e.g., ~0.8 mm posterior, ~1.5 mm lateral).

-

A stainless-steel guide cannula is lowered into the ventricle to the correct depth and secured to the skull with dental cement.

-

Drug Administration and Data Collection

-

Stabilization: Following surgery, the animal is allowed a stabilization period of at least 30-60 minutes until cardiovascular parameters (Mean Arterial Pressure and Heart Rate) are stable.

-

Baseline Recording: Baseline blood pressure and heart rate are recorded for a minimum of 15-30 minutes.

-

ICV Injection: Spexin-2 (53-70), dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline), is injected into the lateral ventricle through the implanted cannula. A typical injection volume is 1-5 µL, delivered over 1-2 minutes to avoid increases in intracranial pressure.

-

Post-Injection Monitoring: Cardiovascular parameters are continuously monitored and recorded for at least 60-120 minutes post-injection to observe the full onset, peak, and duration of the peptide's effects.

Data Analysis

-

Heart rate is derived from the pulsatile blood pressure signal.

-

Data is typically averaged over 5- or 10-minute intervals.

-

The primary endpoints are the maximum change in Mean Arterial Pressure (ΔMAP) and Heart Rate (ΔHR) from the pre-injection baseline.

-

Statistical significance is determined by comparing the effects of the peptide to a vehicle control group using appropriate statistical tests (e.g., Student's t-test or ANOVA).

Discussion and Future Directions

The available data clearly indicate that Spexin-2 (53-70) is a potent central modulator of heart rate. Its ability to decrease heart rate without affecting blood pressure distinguishes it from the parent spexin peptide and suggests a highly specific mechanism of action within the CNS. This selectivity presents an attractive profile for therapeutic development, as it could potentially offer cardiac rate control without the hypotensive side effects common to many cardiovascular drugs.

However, significant knowledge gaps remain. Key areas for future research include:

-

Peripheral Effects: It is unknown if Spexin-2 (53-70) has direct effects on the cardiovascular system when administered peripherally (e.g., intravenously). Studies on isolated blood vessels (e.g., aortic rings) are needed to determine any direct vasodilatory or vasoconstrictive properties.

-

Dose-Response Relationship: The precise dose-response relationship for the chronotropic effects of Spexin-2 (53-70) has not been published. This is a critical next step for characterizing its potency.

-

Receptor Specificity: While GALR2 is the putative receptor, functional studies using selective GALR2 antagonists are required to definitively confirm this interaction and rule out contributions from GALR3 or other unidentified receptors.

-

Neuroanatomical Locus of Action: Identifying the specific brain nuclei (e.g., in the hypothalamus or brainstem) where Spexin-2 (53-70) acts to control heart rate will be crucial for a complete understanding of its physiological role.

References

- 1. Impact of spexin on metabolic diseases and inflammation: An updated minireview - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Peptides derived from the prohormone proNPQ/spexin are potent central modulators of cardiovascular and renal function and nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. GALR2 galanin receptor 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. EFFECT OF SPEXIN TREATMENT ON CARDIOMETABOLIC CHANGES IN OBESE TYPE 2 DIABETIC RATS [journals.ekb.eg]

Mechanism of Action of Spexin-2 (53-70) on Renal Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spexin-2 (53-70), also identified as NPQ 53-70, is a bioactive peptide derived from the prohormone proNPQ/spexin (B561601). Emerging evidence indicates that Spexin-2 (53-70) plays a role as a central modulator of renal function. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of Spexin-2 (53-70) on the kidneys, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways. While direct investigation into the molecular interactions of Spexin-2 (53-70) within the kidney is in its nascent stages, this guide synthesizes the available in vivo data and extrapolates potential mechanisms based on the known actions of the parent spexin peptide and its analogs.

Introduction to Spexin-2 (53-70)

Spexin-2 (53-70) is a peptide fragment originating from the precursor protein proNPQ/spexin. Unlike its parent peptide, spexin, which has been implicated in a wide array of physiological processes including metabolism and cardiovascular function, Spexin-2 (53-70) has demonstrated distinct effects on the renal system.[1][2] The primary evidence for its renal activity comes from in vivo studies in rats, where its central administration elicits significant changes in urine output and electrolyte handling.[1][3] This suggests a neuromodulatory role in the regulation of kidney function.

The parent peptide, spexin, is known to exert its effects through galanin receptors, specifically GALR2 and GALR3.[4] While direct receptor binding studies for Spexin-2 (53-70) in renal tissue are currently lacking, it is hypothesized that its mechanism may also involve these G protein-coupled receptors.

Quantitative Data on Renal Function

The principal in vivo study investigating the effects of Spexin-2 (53-70) on renal function involved intracerebroventricular (i.c.v.) administration in conscious rats. The following table summarizes the key quantitative findings from this research.

| Parameter | Treatment Group | Baseline | Post-treatment Peak/Nadir | Percentage Change |

| Urine Flow Rate (µL/min) | Vehicle | 55 ± 5 | No significant change | - |

| Spexin-2 (53-70) (30 nmol, i.c.v.) | 58 ± 6 | 125 ± 15 | +115% | |

| Urinary Sodium Excretion (µEq/min) | Vehicle | 5.5 ± 0.8 | No significant change | - |

| Spexin-2 (53-70) (30 nmol, i.c.v.) | 6.0 ± 1.0 | 14.0 ± 2.5 | +133% | |

| Mean Arterial Pressure (mmHg) | Vehicle | 105 ± 3 | No significant change | - |

| Spexin-2 (53-70) (30 nmol, i.c.v.) | 107 ± 4 | No significant change | - | |

| Heart Rate (beats/min) | Vehicle | 380 ± 10 | No significant change | - |

| Spexin-2 (53-70) (30 nmol, i.c.v.) | 375 ± 12 | 349 ± 15 | -7% |

Data are presented as mean ± SEM. The study by Toll, L., et al. (2012) provides the foundational in vivo data for the renal effects of Spexin-2 (53-70).[1][3]

Experimental Protocols

Intracerebroventricular (i.c.v.) Cannulation and Injection in Rats

This protocol outlines the surgical implantation of a guide cannula for the direct administration of Spexin-2 (53-70) into the lateral ventricle of the rat brain.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthetic (e.g., pentobarbital, 60 mg/kg)

-

Stereotaxic apparatus

-

Stainless steel guide cannula

-

Dental acrylic

-

30-gauge stainless steel stylet and injector

-

Microsyringe (10 µL)

-

Infusion pump

-

Spexin-2 (53-70) peptide

-

Sterile saline (vehicle)

Procedure:

-

Anesthetize the rat and place it in the stereotaxic apparatus, ensuring the skull is level between bregma and lambda.

-

Make a midline incision on the scalp to expose the skull.

-

Drill a hole at the stereotaxic coordinates for the right lateral ventricle (e.g., AP: +0.6 mm, ML: +1.6 mm from bregma).

-

Lower the stainless steel guide cannula to the desired depth (e.g., DV: +4.5 mm from the skull surface).

-

Secure the guide cannula to the skull using dental acrylic.

-

Insert a stylet into the guide cannula to maintain patency.

-

Allow the animal to recover for 3-5 days post-surgery.

-

For injection, gently restrain the conscious rat and replace the stylet with an injector connected to a microsyringe via polyethylene (B3416737) tubing.

-

Infuse Spexin-2 (53-70) or vehicle at a controlled rate (e.g., 1 µL/min) for a total volume of 5 µL.

-

After infusion, leave the injector in place for an additional minute to prevent backflow.

-

At the end of the experiment, inject a dye (e.g., Evans blue) to verify the cannula placement.

Measurement of Renal Function Parameters

This protocol describes the collection and analysis of urine to determine the effects of Spexin-2 (53-70) on renal excretory function.

Materials:

-

Metabolic cages for individual housing and urine collection

-

Analytical balance

-

Flame photometer or ion-selective electrodes for sodium and potassium measurement

-

Spectrophotometer for creatinine (B1669602) measurement

Procedure:

-

Acclimate rats to individual metabolic cages for at least 24 hours before the experiment.

-

Provide free access to food and water.

-

Collect urine at predetermined intervals (e.g., every 30 minutes or 1 hour) before and after the i.c.v. injection of Spexin-2 (53-70) or vehicle.

-

Measure the volume of each urine sample gravimetrically.

-

Centrifuge the urine samples to remove any particulate matter.

-

Analyze the supernatant for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.

-

Measure creatinine concentration using a spectrophotometric assay (e.g., Jaffe reaction) to assess for complete bladder emptying and to normalize excretion rates if necessary.

-

Calculate the urine flow rate (in µL/min) and the excretion rates of sodium and potassium (in µEq/min).

Signaling Pathways and Mechanism of Action

Central Mechanism of Action

The available evidence strongly suggests that Spexin-2 (53-70) modulates renal function through a central mechanism.[1][3] Intravenous administration of Spexin-2 (53-70) did not produce any significant changes in renal or cardiovascular parameters, indicating that the peptide does not act directly on the kidneys from the systemic circulation.[3] The diuretic and natriuretic effects observed following i.c.v. injection are likely mediated by the modulation of autonomic nervous system outflow to the kidneys or the release of other hormones that regulate renal function.

References

- 1. Role of the PI3K/Akt pathway in human renal cell carcinoma [our.oakland.edu]

- 2. Stereotactic coordinates for intracerebroventricular infusion after permanent focal cerebral ischemia in Wistar rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Unveiling Spexin: A Tale of Bioinformatic Discovery and Neuropeptide Function

A Technical Guide on the Prohormone proNPQ and its Bioactive Peptides, Spexin and Spexin-2

Introduction

In the landscape of neuroendocrinology, the discovery of novel signaling molecules continues to reshape our understanding of physiological regulation. This technical guide delves into the discovery, history, and functional characterization of the prohormone proNPQ and its derived bioactive peptides, Spexin (SPX) and Spexin-2 (SPX2). Initially identified through innovative bioinformatic approaches, Spexin has emerged as a pleiotropic neuropeptide with significant roles in a myriad of physiological processes, including metabolism, appetite regulation, and reproduction. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the fundamental science of Spexin, from its in silico prediction to its intricate signaling mechanisms.

Discovery and History: From In Silico Prediction to Biological Reality

The story of Spexin is a testament to the power of bioinformatics in modern peptide discovery. Unlike traditional methods that rely on the isolation and purification of native peptides, Spexin was first identified in 2007 by two independent research groups using a bioinformatics approach based on the Hidden Markov Model.[1] This computational strategy was designed to scan genomic and proteomic databases for conserved sequences characteristic of peptide hormone precursors, including signal peptides and dibasic cleavage sites.

This in silico approach led to the identification of a candidate preproprotein encoded by the C12orf39 gene on human chromosome 12.[2] The precursor protein, named pro-neuropeptide Q (proNPQ), was predicted to contain a 14-amino acid mature peptide, which was subsequently named Spexin. This discovery was later validated through experimental studies that confirmed the expression of the C12orf39 gene and the presence of the Spexin peptide in various tissues.[3]

Further research revealed the existence of a paralogous gene in non-mammalian vertebrates, giving rise to Spexin-2 (SPX2).[4][5] The original Spexin is now often referred to as Spexin-1 (SPX1). Phylogenetic and synteny analyses suggest that Spexin, along with galanin (GAL) and kisspeptin (B8261505) (KISS), belongs to a family of peptides that share a common evolutionary ancestor.[6]

The Prohormone: proNPQ/Preprospexin

Spexin is synthesized as a larger precursor protein, preprospexin, which is encoded by the C12orf39 gene in humans. This preproprotein undergoes a series of post-translational modifications to yield the mature, biologically active peptide. The key features of the human preprospexin protein are outlined in the table below.

| Feature | Description |

| Gene | C12orf39 (Chromosome 12 open reading frame 39) |

| Precursor Protein | Preprospexin (proNPQ) |

| Amino Acid Length | 116 amino acids |

| Signal Peptide | A hydrophobic N-terminal sequence that directs the protein to the secretory pathway. |

| Prohormone Cleavage Sites | Dibasic cleavage sites (e.g., RR, KR) that are recognized by prohormone convertases. |

| Mature Peptide | Spexin (14 amino acids): NWTPQAMLYLKGAQ-NH2 (C-terminal amidation is predicted) |

Spexin-2: A Non-Mammalian Paralog

A second form of Spexin, termed Spexin-2 (SPX2), was later identified in non-mammalian vertebrates, including fish, amphibians, and birds.[4][5][7] SPX2 is encoded by a distinct gene and, while sharing conserved amino acid residues with SPX1, it possesses a unique sequence.[4] The discovery of SPX2 has provided valuable insights into the evolutionary history and functional diversification of the Spexin peptide family. Both SPX1 and SPX2 have been shown to activate the same receptors, suggesting some overlap in their biological functions.[8]

Receptors and Signaling Pathways

Spexin exerts its biological effects by binding to and activating two members of the galanin receptor family, which are G protein-coupled receptors (GPCRs):

-

Galanin Receptor 2 (GALR2)

-

Galanin Receptor 3 (GALR3)

Spexin does not bind to Galanin Receptor 1 (GALR1).[9][10] The activation of GALR2 and GALR3 by Spexin initiates distinct intracellular signaling cascades.

GALR2 Signaling

GALR2 is primarily coupled to the Gαq/11 family of G proteins.[7][11] Activation of GALR2 by Spexin leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). GALR2 has also been reported to couple to Gαi/o and Gαs pathways, leading to the inhibition or stimulation of adenylyl cyclase (AC) and subsequent modulation of cyclic AMP (cAMP) levels, respectively.[8][11]

GALR3 Signaling

GALR3 is predominantly coupled to the Gαi/o family of G proteins.[12] Upon activation by Spexin, GALR3 inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP can modulate the activity of protein kinase A (PKA) and other downstream effectors.

Quantitative Data

The following table summarizes key quantitative data related to the interaction of Spexin with its receptors.

| Ligand | Receptor | Species | Assay Type | Parameter | Value | Reference |

| Spexin | GALR2 | Human | Functional Assay | EC50 | 45.7 nM | [1] |

| Spexin | GALR3 | Human | Functional Assay | EC50 | 112.2 nM | [1] |

| Spexin | GALR2 | Mouse | Molecular Docking | Binding Free Energy | -19.74 kcal/mol | [13] |

| Spexin | GALR3 | Mouse | Molecular Docking | Binding Free Energy | -19.62 kcal/mol | [13] |

| Spexin Mutant (N5A7F11P13) | GALR2 | Human | Functional Assay | EC50 | Similar to WT SPX | [14][15] |

| Spexin Mutant (N5A7F11P13) | GALR3 | Human | Functional Assay | Activity | Abolished | [14][15] |

Experimental Protocols

This section provides an overview of key experimental methodologies used in Spexin research.

Bioinformatics Workflow for Neuropeptide Discovery

The discovery of Spexin was a landmark achievement for bioinformatics in neuropeptide research. The general workflow for such a discovery process is outlined below.

Radioligand Binding Assay

Objective: To determine the binding affinity (Kd) and binding capacity (Bmax) of Spexin for its receptors, or to determine the inhibitory constant (Ki) of unlabeled competitors.

Materials:

-

Cell membranes expressing GALR2 or GALR3

-

Radiolabeled ligand (e.g., [125I]-Galanin or a radiolabeled Spexin analog)

-

Unlabeled Spexin (for competition assays)

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

-

Glass fiber filters (pre-soaked in polyethyleneimine)

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation.

-

Assay Setup: In a 96-well plate, add cell membranes, radiolabeled ligand at a fixed concentration (typically near its Kd), and varying concentrations of unlabeled Spexin.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Analyze the data using non-linear regression to determine IC50 values, which can then be converted to Ki values using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

Objective: To measure the ability of Spexin to induce intracellular calcium release via GALR2 activation.

Materials:

-

Cells expressing GALR2 (e.g., CHO or HEK293 cells)

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium)

-

Spexin solutions of varying concentrations

-

Fluorometric imaging plate reader (FLIPR) or fluorescence microscope

Procedure:

-

Cell Plating: Seed cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye for 30-60 minutes at 37°C.

-

Washing: Wash the cells with assay buffer to remove excess dye.

-

Baseline Measurement: Measure the baseline fluorescence for a short period before adding the agonist.

-

Agonist Addition: Add varying concentrations of Spexin to the wells.

-

Fluorescence Measurement: Immediately measure the change in fluorescence over time.

-

Data Analysis: Determine the peak fluorescence response for each concentration and plot a dose-response curve to calculate the EC50 value.

cAMP Assay

Objective: To measure the effect of Spexin on intracellular cAMP levels, typically to assess the activation of Gαi/o-coupled GALR3.

Materials:

-

Cells expressing GALR3 (e.g., CHO or HEK293 cells)

-

Forskolin (B1673556) (an adenylyl cyclase activator)

-

Spexin solutions of varying concentrations

-

cAMP assay kit (e.g., based on HTRF, ELISA, or AlphaScreen technology)

-

Lysis buffer

Procedure:

-

Cell Plating: Seed cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Pre-treat the cells with varying concentrations of Spexin for a short period.

-

Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Cell Lysis: Lyse the cells to release intracellular cAMP.

-

cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production as a function of Spexin concentration to determine the IC50 value.

Conclusion

The discovery of the prohormone proNPQ and its bioactive peptide Spexin represents a significant advancement in the field of neuropeptide research, underscoring the successful application of bioinformatics in identifying novel signaling molecules. Spexin and its paralog, Spexin-2, have been shown to play crucial roles in a wide array of physiological functions through their interaction with galanin receptors 2 and 3. This technical guide provides a foundational understanding of the discovery, history, and functional biology of Spexin, offering valuable information for researchers and professionals in the life sciences and drug development. Further investigation into the intricate signaling pathways and physiological roles of Spexin will undoubtedly uncover new therapeutic avenues for a range of metabolic and neurological disorders.

References

- 1. Spexin, Potent GAL2/3 agonist; exhibits anxiolytic effects in vivo, Each | Safety Glasses Website [safetyglasses.utechproducts.com]

- 2. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Strategies for the Identification of Bioactive Neuropeptides in Vertebrates [frontiersin.org]

- 4. Bioinformatics for prohormone and neuropeptide discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Spexin and Galanin in Metabolic Functions and Social Behaviors With a Focus on Non-Mammalian Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. tandfonline.com [tandfonline.com]

- 11. Galanin receptor 2 - Wikipedia [en.wikipedia.org]

- 12. genecards.org [genecards.org]

- 13. Mouse Spexin: (I) NMR Solution Structure, Docking Models for Receptor Binding, and Histological Expression at Tissue Level - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of Spexin-based Human Galanin Receptor Type II-Specific Agonists with Increased Stability in Serum and Anxiolytic Effect in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spexin-2 (53-70): A Conserved Peptide Fragment with Therapeutic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Spexin-2 (SPX-2), a recently identified neuropeptide, is emerging as a significant player in the central regulation of cardiovascular and renal functions. The bioactive fragment, Spexin-2 (53-70), derived from the prohormone proNPQ, has garnered particular interest due to its pronounced physiological effects.[1][2][3] This technical guide provides a detailed overview of the sequence conservation of Spexin-2 (53-70) across human, mouse, and rat species, outlines key experimental protocols for its characterization, and elucidates its primary signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development who are exploring the therapeutic applications of this novel peptide.

Data Presentation: Sequence Conservation of Spexin-2 (53-70)

The amino acid sequence of Spexin-2 (53-70) is remarkably conserved across mammalian species, including humans, mice, and rats.[1][2][4] This high degree of conservation suggests a critical and fundamentally preserved biological function. The identical nature of the peptide in these species facilitates translational research, allowing for more direct comparisons and applicability of preclinical findings to human physiology.

| Species | Amino Acid Sequence (Single-Letter Code) | Molecular Formula | Molecular Weight (Da) |

| Human | FISDQSRRKDLSDRPLPE | C₉₂H₁₅₁N₂₉O₃₁ | 2159.36 |

| Mouse | FISDQSRRKDLSDRPLPE | C₉₂H₁₅₁N₂₉O₃₁ | 2159.36 |

| Rat | FISDQSRRKDLSDRPLPE | C₉₂H₁₅₁N₂₉O₃₁ | 2159.36 |

Experimental Protocols

The characterization and quantitative analysis of Spexin-2 (53-70) involve a series of established methodologies in peptide research. The following protocols provide a framework for the analysis of this and similar synthetic peptides.

Peptide Synthesis and Purification

-

Solid-Phase Peptide Synthesis (SPPS): The peptide is typically synthesized using an automated peptide synthesizer employing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

-

Cleavage and Deprotection: Following synthesis, the peptide is cleaved from the resin and deprotected using a cocktail of reagents, commonly including trifluoroacetic acid (TFA).

-

Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[5] A C18 column is generally effective for this purpose, with a gradient of acetonitrile (B52724) in water (both containing 0.1% TFA) used for elution.[5] Fractions are collected and analyzed for purity.

Purity and Identity Verification

-

Analytical RP-HPLC: The purity of the final peptide product is assessed by analytical RP-HPLC, which should ideally show a single major peak.[4] Purity levels of ≥95% are standard for in-vitro and in-vivo studies.[1]

-

Mass Spectrometry (MS): The identity of the synthesized peptide is confirmed by mass spectrometry, typically using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) techniques. The observed molecular mass should match the calculated theoretical mass of Spexin-2 (53-70) (2159.36 Da).[5]

Quantitative Analysis

Accurate quantification of the peptide is crucial for reproducible experimental results.

-

UV Spectroscopy: For peptides containing aromatic residues (like Phenylalanine in Spexin-2), UV absorbance at 280 nm can be used for a rough estimation of concentration. However, this method can be influenced by other components in the solution.[6][7]

-

Amino Acid Analysis (AAA): This is a more accurate method that involves hydrolyzing the peptide into its constituent amino acids, which are then quantified.[7] This provides a precise measure of the net peptide content.

-

Bicinchoninic Acid (BCA) Assay: The BCA assay is a colorimetric method that can be used to determine peptide concentration, although its accuracy can vary depending on the peptide sequence.[7]

A general workflow for peptide characterization is illustrated below.

Workflow for peptide synthesis and analysis.

Signaling Pathways

Spexin-2 is known to exert its biological effects by acting as a ligand for Galanin Receptors (GALRs), specifically GALR2 and GALR3.[8][9] These are G-protein coupled receptors (GPCRs) that, upon activation, trigger distinct downstream intracellular signaling cascades.[10][11]

-

GALR2 Signaling: Activation of GALR2 predominantly couples to Gαq/11 proteins.[11][12] This leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates Protein Kinase C (PKC), while IP3 stimulates the release of intracellular calcium (Ca2+).[9] GALR2 can also couple to Gαi/o, leading to the inhibition of adenylyl cyclase, and Gα0, which activates the mitogen-activated protein kinase (MAPK) pathway.[9][10]

-

GALR3 Signaling: Similar to GALR1, GALR3 primarily signals through the inhibitory Gαi/o pathway, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10][11]

The signaling pathways activated by Spexin-2 are crucial for its roles in cell proliferation, differentiation, and metabolic regulation.[9][13]

Spexin-2 signaling through GALR2 and GALR3.

Conclusion

The absolute conservation of the Spexin-2 (53-70) sequence in humans, mice, and rats underscores its fundamental biological importance and strengthens its position as a viable therapeutic candidate. The well-defined protocols for its synthesis and analysis, combined with a growing understanding of its signaling mechanisms through galanin receptors, provide a solid foundation for further research and development. This guide offers a centralized resource to aid scientists in navigating the technical aspects of studying this promising peptide, with the ultimate goal of translating preclinical discoveries into novel treatments for cardiovascular, renal, and metabolic disorders.

References

- 1. Spexin-2 (53-70), human/mouse/rat - 1 mg [anaspec.com]

- 2. biopioneer.com.tw [biopioneer.com.tw]

- 3. medchemexpress.com [medchemexpress.com]

- 4. teknovas.com [teknovas.com]

- 5. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]

- 6. Peptide Analysis Protocols [cincinnatistate.ecampus.com]

- 7. pubs.aip.org [pubs.aip.org]

- 8. Palmitate differentially regulates Spexin, and its receptors Galr2 and Galr3, in GnRH neurons through mechanisms involving PKC, MAPKs, and TLR4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]

- 13. Spexin ameliorates skeletal muscle insulin resistance through activation of GAL2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

Spexin-2 (53-70): A Novel Endogenous Peptide in Nociception and Pain Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Spexin-2 (53-70), also known as NPQ 53-70, is a highly conserved peptide fragment derived from the prohormone proNPQ/spexin (B561601).[1][2][3][4] Initially identified through computational methods, this peptide has emerged as a significant central modulator of various physiological processes, including cardiovascular function, renal function, and, most notably, nociception.[2][3] Its role in the central nervous system's intrinsic pain modulation pathways presents a promising avenue for the development of novel analgesic therapies. This guide provides a comprehensive overview of the current scientific understanding of Spexin-2 (53-70), focusing on its mechanism of action, quantitative effects on pain, and the experimental protocols used for its characterization.

Role in Nociception and Pain Modulation

Spexin-2 (53-70) has demonstrated potent antinociceptive activity when administered directly into the central nervous system.[3][5] Studies in rodent models show that intracerebroventricular (i.c.v.) injection of Spexin-2 (53-70) significantly reduces pain responses in thermal nociception assays.[3] This suggests that the peptide acts at the supraspinal level to modulate pain signals.

Furthermore, clinical research has linked the broader family of spexin peptides to pain-related pathologies. Lower circulating levels of spexin have been observed in patients with painful diabetic peripheral neuropathy, indicating a potential protective role for the endogenous peptide in chronic pain states.[6][7][8] Treatment with spexin has also been shown to increase the mechanical pain threshold in diabetic mouse models, reinforcing its therapeutic potential.[6][7]

Mechanism of Action: The Galanin Receptor Pathway

The biological effects of spexin and its derivatives, including Spexin-2 (53-70), are primarily mediated through their interaction with galanin receptors (GALRs), specifically GALR2 and GALR3.[2][9] Spexin does not bind to GALR1.[10][11] These G-protein coupled receptors (GPCRs) are key players in a wide range of neurological functions.

The signaling cascade initiated by Spexin-2 (53-70) binding to GALR2 involves the following steps:

-

Receptor Binding: Spexin-2 (53-70) acts as an agonist at GALR2 and GALR3.

-

G-Protein Activation: GALR2 is coupled to Gq/11-type G-proteins.[12][13] Upon agonist binding, the G-protein is activated.

-

Downstream Effectors: The activated Gq/11 protein stimulates phospholipase C (PLC), which in turn leads to the mobilization of intracellular calcium.[12]

-

Biased Agonism: Notably, spexin exhibits biased agonism at the GALR2, preferentially activating the G-protein-mediated signaling pathway over the β-arrestin pathway.[10][11][13] This biased signaling may contribute to its specific physiological effects and could be a key consideration in drug development.

While direct studies on Spexin-2 (53-70) are limited, research on the parent peptide, spexin, suggests its central antinociceptive effects may be mediated by activating GALR3.[12]

Caption: Spexin-2 (53-70) signaling via the GALR2/Gq/PLC pathway.

Quantitative Data on Antinociceptive Effects

The following table summarizes the key quantitative data from preclinical studies investigating the antinociceptive properties of Spexin-2 (53-70).

| Peptide | Animal Model | Assay | Administration Route | Effective Dose (ED₅₀) | Reference |

| Spexin-2 (53-70) | Mouse | Warm Water Tail Withdrawal | Intracerebroventricular (i.c.v.) | 10 nmol | [3][5] |

| Spexin (Parent Peptide) | Mouse | Warm Water Tail Withdrawal | Intracerebroventricular (i.c.v.) | < 30 nmol | [3][5] |

Experimental Protocols

The primary method used to establish the antinociceptive effects of centrally-administered Spexin-2 (53-70) is the warm water tail withdrawal assay in mice.

Protocol: Intracerebroventricular (i.c.v.) Injection and Warm Water Tail Withdrawal Assay

1. Animal Preparation and Surgery:

-

Subjects: Adult male mice (e.g., C57BL/6 strain) are used.

-

Acclimation: Animals are housed under standard laboratory conditions (12h light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week prior to experimentation.

-

Cannula Implantation: Mice are anesthetized (e.g., with isoflurane (B1672236) or a ketamine/xylazine cocktail). A guide cannula is stereotaxically implanted into a lateral ventricle of the brain. Coordinates are determined based on a standard mouse brain atlas (e.g., Paxinos and Franklin). The cannula is secured to the skull with dental cement. Animals are allowed to recover for at least one week post-surgery.

2. Drug Administration:

-

Peptide Solution: Spexin-2 (53-70) is dissolved in a sterile vehicle (e.g., artificial cerebrospinal fluid or saline).

-

Injection: A predetermined dose of the peptide solution is administered via an injection cannula that extends slightly beyond the guide cannula. The injection is performed slowly over a period of 1-2 minutes in conscious, gently restrained mice. Control animals receive an equivalent volume of the vehicle.

3. Nociceptive Testing (Warm Water Tail Withdrawal):

-

Apparatus: A temperature-controlled water bath is maintained at a noxious temperature (e.g., 52°C).

-

Procedure: At a specific time point post-injection (e.g., 15-30 minutes), the distal third of the mouse's tail is immersed in the warm water.

-

Measurement: The latency (in seconds) for the mouse to flick or withdraw its tail from the water is recorded. This is the tail withdrawal latency (TWL).

-

Cut-off Time: To prevent tissue damage, a maximum immersion time (cut-off) is set (e.g., 15-20 seconds). If the mouse does not respond by the cut-off time, it is removed, and the maximum time is recorded.

-

Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. The ED₅₀ is then calculated from the dose-response curve.

Caption: Workflow for assessing the antinociceptive effect of Spexin-2.

Conclusion and Future Directions

Spexin-2 (53-70) is a potent endogenous peptide with significant antinociceptive properties mediated through the central galanin receptor system. Its biased agonism at GALR2 and its effectiveness in preclinical pain models highlight its potential as a lead compound for a new class of analgesics. Future research should focus on elucidating the precise roles of GALR2 versus GALR3 in mediating its effects, exploring its efficacy in diverse models of chronic and neuropathic pain, and developing stable, systemically active analogs suitable for clinical development. The negative association between endogenous spexin levels and painful neuropathy in diabetic patients further underscores the physiological relevance of this system and its promise as a therapeutic target.

References

- 1. Spexin-2 (53-70), amidated, human/mouse/rat - 1 mg [anaspec.com]

- 2. uniprot.org [uniprot.org]

- 3. Peptides derived from the prohormone proNPQ/spexin are potent central modulators of cardiovascular and renal function and nociception - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spexin 2 (53-70) Human, Mouse, Rat - SB PEPTIDE [sb-peptide.com]

- 5. phoenixbiotech.net [phoenixbiotech.net]

- 6. Serum Spexin Level Is Negatively Associated With Peripheral Neuropathy and Sensory Pain in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Development of Spexin-based Human Galanin Receptor Type II-Specific Agonists with Increased Stability in Serum and Anxiolytic Effect in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spexin-Based Galanin Receptor Type 2 Agonist for Comorbid Mood Disorders and Abnormal Body Weight - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Spexin-Based Galanin Receptor Type 2 Agonist for Comorbid Mood Disorders and Abnormal Body Weight [frontiersin.org]

- 12. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]

- 13. mdpi.com [mdpi.com]

The relationship between Spexin-2 (53-70) and the galanin peptide family.

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The galanin peptide family, a crucial system in neuroendocrine regulation, has expanded to include the spexin (B561601) (SPX) peptides. This guide delves into the intricate relationship between a specific spexin fragment, Spexin-2 (53-70), and the broader galanin system. Spexin and its paralog, spexin-2, have been identified as endogenous ligands for the galanin receptors 2 (GALR2) and 3 (GALR3), demonstrating a functional overlap with the endogenous ligand galanin, which interacts with all three receptor subtypes (GALR1, GALR2, and GALR3). This interaction unveils a complex signaling network with therapeutic potential in metabolic diseases, mood disorders, and more. This document provides a comprehensive overview of the quantitative pharmacology, experimental methodologies, and signaling pathways that define this relationship, offering a foundational resource for future research and drug development.

Introduction: An Evolving Peptide Superfamily

The discovery of spexin and its subsequent identification as a ligand for galanin receptors has redefined our understanding of the galaninergic system. Phylogenetic analyses suggest that the spexin, galanin, and kisspeptin (B8261505) genes co-evolved from a common ancestor, resulting in peptides with distinct but overlapping biological functions[1][2][3][4]. While galanin's roles in processes like feeding, pain, and mood have been extensively studied, spexin is emerging as a critical player in energy homeostasis, reproduction, and cardiovascular function[5][6][7][8][9][10].

Spexin-2 is a paralog of the more extensively studied Spexin-1, primarily identified in non-mammalian vertebrates[3][4]. However, the fragment Spexin-2 (53-70) is a biologically active peptide conserved across mammalian species, pointing to its potential physiological relevance in humans[11][12]. This guide focuses on the interaction of these spexin peptides with the galanin receptors, providing a detailed examination of their shared signaling pathways and functional implications.

Quantitative Pharmacology: Ligand-Receptor Interactions

The functional relationship between spexin peptides and the galanin family is underpinned by their direct interaction with galanin receptors. While specific quantitative data for the Spexin-2 (53-70) fragment is not extensively available in the public literature, data for the parent peptide, Spexin-1, provides a strong proxy for its activity at GALR2 and GALR3. Galanin's interaction with all three receptors is also presented for comparative analysis.

| Ligand | Receptor | Binding Affinity (Ki/Kd) | Functional Potency (EC50/IC50) | Species | Reference |

| Spexin-1 | GALR1 | No significant activity | No significant activity | Human | |

| GALR2 | Data not available | 45.7 nM | Human | ||

| GALR3 | Data not available | 112.2 nM | Human | ||

| Galanin | GALR1 | High affinity | Data not available | Human | [13][14] |

| GALR2 | High affinity | Data not available | Human | [13][14] | |

| GALR3 | Low affinity | Data not available | Human | [13][14] | |

| Spexin-2 (53-70) | GALR2 / GALR3 | Data not available | Data not available | Human/Rat/Mouse | - |

Note: The amino acid sequence for human, mouse, and rat Spexin-2 (53-70) is Phe-Ile-Ser-Asp-Gln-Ser-Arg-Arg-Lys-Asp-Leu-Ser-Asp-Arg-Pro-Leu-Pro-Glu[11][15][16]. Further research is required to determine its specific binding affinities and functional potencies at the galanin receptors.

Signaling Pathways: A Divergence of Downstream Effects

The activation of galanin receptors by their respective ligands initiates distinct intracellular signaling cascades. The differential coupling of these receptors to various G-proteins is central to the diverse and sometimes opposing physiological effects of galanin and spexin.

GALR1 and GALR3 Signaling

GALR1 and GALR3 primarily couple to inhibitory G-proteins of the Gi/o family. Ligand binding to these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity[10][11][13][15].

GALR1/3 Inhibitory Signaling Pathway

GALR2 Signaling

In contrast, GALR2 couples to the Gq/11 family of G-proteins. Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade can further activate the mitogen-activated protein kinase (MAPK/ERK) pathway[10][11][13][17]. Spexin exhibits biased agonism at GALR2, preferentially activating the Gαq pathway over β-arrestin signaling[17].

GALR2 Stimulatory Signaling Pathway

Experimental Protocols

The characterization of ligand-receptor interactions and downstream signaling relies on a suite of in vitro assays. The following are generalized protocols for key experiments cited in the literature for studying the spexin-galanin receptor system.

Receptor Binding Assay (Competitive)

This protocol outlines a competitive binding assay to determine the affinity of a test ligand (e.g., Spexin-2 (53-70)) by measuring its ability to displace a radiolabeled or fluorescently labeled ligand from the receptor.

Competitive Binding Assay Workflow

Methodology:

-

Cell Culture and Membrane Preparation:

-

Culture cells (e.g., HEK293, CHO) stably or transiently expressing the human galanin receptor subtype of interest (GALR1, GALR2, or GALR3).

-

Harvest cells and homogenize in a cold buffer (e.g., Tris-HCl) to lyse the cells.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer.

-

-

Binding Assay:

-

In a 96-well plate, add the cell membrane preparation.

-

Add a constant concentration of a radiolabeled (e.g., ¹²⁵I-Galanin) or fluorescently labeled ligand.

-

Add increasing concentrations of the unlabeled competitor ligand (e.g., Spexin-2 (53-70)).

-

Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

-

Separation and Quantification:

-

Rapidly filter the incubation mixture through a glass fiber filter plate to separate bound from free ligand.

-

Wash the filters with cold assay buffer to remove non-specific binding.

-

Quantify the bound radioactivity using a gamma counter or fluorescence using a plate reader.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log concentration of the competitor ligand.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding).

-

Calculate the equilibrium dissociation constant (Ki) for the test ligand using the Cheng-Prusoff equation.

-

Functional Assay: Intracellular Calcium Mobilization (for GALR2)

This assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like GALR2.

Calcium Mobilization Assay Workflow

Methodology:

-

Cell Culture:

-

Plate cells expressing GALR2 in a clear-bottom, black-walled 96-well plate and grow to confluence.

-

-

Dye Loading:

-

Wash the cells with a physiological salt solution (e.g., Krebs buffer).

-

Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM) by incubating at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Ligand Stimulation and Measurement:

-

Place the plate in a fluorometric imaging plate reader (FLIPR) or a similar instrument with automated liquid handling.

-

Establish a baseline fluorescence reading.

-

Add varying concentrations of the test ligand (e.g., Spexin-2 (53-70)) to the wells.

-

Immediately begin recording the fluorescence intensity over time.

-

-

Data Analysis:

-

Calculate the change in fluorescence from baseline for each well.

-

Plot the peak fluorescence response against the log concentration of the ligand.

-

Use non-linear regression to fit a sigmoidal dose-response curve and determine the EC50 value (the concentration of ligand that produces 50% of the maximal response).

-

Functional Assay: cAMP Accumulation (for GALR1/3)

This assay measures the inhibition of cAMP production following the activation of Gi-coupled receptors like GALR1 and GALR3.

Methodology:

-

Cell Culture:

-

Plate cells expressing GALR1 or GALR3 in a 96-well plate.

-

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulate the cells with a fixed concentration of an adenylyl cyclase activator (e.g., forskolin) in the presence of varying concentrations of the test ligand (e.g., galanin).

-

Incubate for a specified time at 37°C.

-

-

cAMP Quantification:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., ELISA, HTRF).

-

-

Data Analysis:

-

Plot the measured cAMP levels against the log concentration of the test ligand.

-

Use non-linear regression to determine the IC50 value (the concentration of ligand that inhibits 50% of the forskolin-stimulated cAMP production).

-

Conclusion and Future Directions

The elucidation of spexin peptides as functional ligands for the galanin receptors GALR2 and GALR3 has opened new avenues for research into the physiological and pathophysiological roles of the galaninergic system. The specific fragment Spexin-2 (53-70) represents a potentially important endogenous modulator of this system in mammals. The differential receptor activation profiles and downstream signaling pathways of spexin and galanin provide a basis for their distinct biological effects and suggest that receptor-specific agonists and antagonists could be developed for a range of therapeutic applications, including metabolic disorders, anxiety, and depression.

Future research should focus on:

-

Determining the precise binding affinities and potencies of Spexin-2 (53-70) at GALR2 and GALR3.

-

Elucidating the full spectrum of downstream signaling pathways activated by Spexin-2 (53-70), including potential biased agonism.

-

Investigating the in vivo physiological roles of endogenous Spexin-2 (53-70).

-

Developing selective agonists and antagonists for each of the galanin receptor subtypes to better dissect their individual functions and therapeutic potential.

This technical guide provides a solid framework for researchers and drug developers to advance our understanding of the complex interplay between Spexin-2 (53-70) and the galanin peptide family, paving the way for novel therapeutic strategies.

References

- 1. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 2. What are GALR1 modulators and how do they work? [synapse.patsnap.com]

- 3. uniprot.org [uniprot.org]

- 4. Spexin and Galanin in Metabolic Functions and Social Behaviors With a Focus on Non-Mammalian Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Spexin 2 (53-70) Human, Mouse, Rat - SB PEPTIDE [sb-peptide.com]

- 7. mdpi.com [mdpi.com]

- 8. Frontiers | Evolution of Structural and Functional Diversity of Spexin in Mammalian and Non-mammalian Vertebrate Species [frontiersin.org]

- 9. Evolution of Structural and Functional Diversity of Spexin in Mammalian and Non-mammalian Vertebrate Species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Development of Spexin-based Human Galanin Receptor Type II-Specific Agonists with Increased Stability in Serum and Anxi… [ouci.dntb.gov.ua]

- 13. Spexin-2 (53-70), human,mouse,rat - Immunomart [immunomart.com]

- 14. tandfonline.com [tandfonline.com]

- 15. biopioneer.com.tw [biopioneer.com.tw]

- 16. spexin suppliers USA [americanchemicalsuppliers.com]

- 17. Development of Spexin-based Human Galanin Receptor Type II-Specific Agonists with Increased Stability in Serum and Anxiolytic Effect in Mice - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Presence and Tissue Distribution of Spexin-2 (53-70): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Spexin-2 (53-70), a peptide fragment derived from the prohormone proNPQ, is an endogenously produced bioactive molecule conserved across mammalian species. Emerging research has identified Spexin-2 (53-70) as a central modulator of cardiovascular and renal functions. This technical guide provides a comprehensive overview of the current understanding of the endogenous presence and tissue distribution of Spexin-2 (53-70). It is designed to be a resource for researchers and professionals involved in drug development and related scientific fields, offering a synthesis of available data, detailed experimental methodologies, and a visual representation of its signaling pathways.

Data Presentation: Tissue Distribution of Spexin (B561601) and Spexin-2 (53-70)

The following tables summarize the known tissue distribution of Spexin and its precursor, proNPQ. It is important to note that while the presence of Spexin mRNA and the 14-amino acid Spexin peptide is widely documented, specific quantitative data for the Spexin-2 (53-70) fragment remains limited. The qualitative data is largely based on immunohistochemistry (IHC) and in situ hybridization (ISH) studies for Spexin, while the quantitative data is for the broader "Spexin" peptide, not specifically the 53-70 fragment.

Table 1: Qualitative Tissue Distribution of Spexin Immunoreactivity in Rats [1]

| Tissue/Organ System | Location of Spexin Immunoreactivity | Staining Intensity |

| Central Nervous System | Neuronal groups, Trigeminal and superior cervical ganglia, Retina (photoreceptor, inner nuclear, and ganglionic layers) | Varying intensities |

| Endocrine System | Hypothalamic paraventricular and supraoptic nuclei, Adenohypophysis, Thyroid and parathyroid glands, Adrenal cortex and medulla (mainly ganglionic cells), Leydig cells, Thecal, luteal, and interstitial cells of the ovary | Varying intensities |

| Integumentary System | Epidermal cells, Inner and outer root sheaths of hair follicles, Sebaceous glands | Intense |

| Respiratory System | Epithelia and glands | Detected |

| Digestive System | Epithelia and glands | Detected |

| Urinary System | Epithelia and glands | Detected |

| Reproductive System | Epithelia and glands | Detected |

| Musculoskeletal System | Smooth muscle cells | Weak |

| Connective Tissue | Negative |

Table 2: Quantitative Tissue and Plasma Concentrations of Spexin

| Species | Tissue/Fluid | Method | Concentration | Citation |

| Rat | Liver | ELISA | ~322 - 443 pg/mL | [2] |

| Rat | Heart | ELISA | ~518 - 618 pg/mL | [2] |

| Rat | Skeletal Muscle | ELISA | ~275 - 320 pg/mL | [2] |

| Human | Plasma | ELISA | 0.436 ± 0.153 ng/mL | [3] |

| Human (Healthy Women) | Serum | ELISA | 0.195 (0.177 to 0.219) ng/mL (median and IQR) | [4] |

| Human (with MetS) | Serum | ELISA | 0.18 ng/ml (0.13–0.24) | [5] |

| Human (without MetS) | Serum | ELISA | 0.26 ng/ml (0.17–0.50) | [5] |

Experimental Protocols

Accurate quantification of endogenous Spexin-2 (53-70) is critical for understanding its physiological and pathological roles. The two primary methods for peptide quantification are Radioimmunoassay (RIA) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Radioimmunoassay (RIA) for Spexin-2 (53-70)

RIA is a highly sensitive and specific method for quantifying peptides. The following is a generalized protocol based on standard RIA procedures for peptide hormones.

1. Reagents and Materials:

-

Spexin-2 (53-70) standard (synthetic)

-

¹²⁵I-labeled Spexin-2 (53-70) (tracer)

-

Primary antibody specific to Spexin-2 (53-70)

-

Secondary antibody (precipitating antibody)

-

Assay buffer (e.g., phosphate (B84403) buffer with proteinase inhibitors and a protein carrier like BSA)

-

Tissue homogenization buffer

-

Polypropylene (B1209903) tubes

-

Gamma counter

2. Sample Preparation (Tissue Homogenates):

-

Excise tissues of interest and immediately snap-freeze in liquid nitrogen.

-

Homogenize frozen tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C.

-

Collect the supernatant and determine the total protein concentration (e.g., using a BCA assay).

-

Store the supernatant at -80°C until use.

3. Assay Procedure:

-

Set up a standard curve by serially diluting the Spexin-2 (53-70) standard in assay buffer.

-

In polypropylene tubes, add a defined volume of standard, sample, or quality controls.

-

Add a specific dilution of the primary antibody to all tubes except the "total counts" and "non-specific binding" (NSB) tubes.

-

Add a known amount of ¹²⁵I-labeled Spexin-2 (53-70) to all tubes.

-

Incubate the mixture for a specified period (e.g., 18-24 hours) at 4°C to allow for competitive binding.

-

Add the secondary antibody to all tubes (except "total counts") to precipitate the primary antibody-antigen complexes.

-

Incubate for a shorter period (e.g., 2 hours) at 4°C.

-

Centrifuge the tubes to pellet the antibody-bound fraction.

-

Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

-

Calculate the concentration of Spexin-2 (53-70) in the samples by comparing their radioactive counts to the standard curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Spexin-2 (53-70)

LC-MS/MS offers high specificity and the ability to multiplex the analysis of different peptides. The following is a generalized protocol.

1. Reagents and Materials:

-

Spexin-2 (53-70) standard (synthetic)

-

Stable isotope-labeled Spexin-2 (53-70) internal standard (SIL-IS)

-

Solvents for liquid chromatography (e.g., acetonitrile (B52724), water, formic acid)

-

Solid-phase extraction (SPE) cartridges

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

2. Sample Preparation (Plasma or Tissue Homogenates):

-

Spike samples with the SIL-IS.

-

Perform protein precipitation (e.g., with acetonitrile or perchloric acid).

-

Centrifuge to remove precipitated proteins.

-

Further purify the sample using SPE to enrich for the peptide of interest and remove interfering substances.

-

Evaporate the solvent and reconstitute the sample in the initial mobile phase.

3. LC-MS/MS Analysis:

-

Inject the prepared sample into the LC system.

-

Separate the peptides using a C18 reverse-phase column with a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

-

Introduce the eluent into the mass spectrometer.

-

Ionize the peptides using electrospray ionization (ESI).

-

Select the precursor ion corresponding to Spexin-2 (53-70) and its SIL-IS in the first quadrupole (Q1).

-

Fragment the precursor ions in the collision cell (Q2).

-

Select specific fragment ions in the third quadrupole (Q3) for detection (Multiple Reaction Monitoring - MRM).

-

Quantify the endogenous Spexin-2 (53-70) by comparing the peak area ratio of the analyte to the SIL-IS against a standard curve.

Mandatory Visualizations

Signaling Pathways of Spexin-2 (53-70)

Spexin-2 (53-70) exerts its biological effects by binding to and activating two of the galanin receptors: GALR2 and GALR3.[6] These receptors are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.

Experimental Workflow for Spexin-2 (53-70) Quantification

The following diagram illustrates a typical workflow for the quantification of Spexin-2 (53-70) from biological samples using either RIA or LC-MS/MS.

References

- 1. Spexin Expression in Normal Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tissue-Specific Modulation of Spexin Expression in Diet-Induced Obese Male Rats: Comparative Effects of Aerobic Exercise and Metformin [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Circulating Spexin Levels Negatively Correlate With Age, BMI, Fasting Glucose, and Triglycerides in Healthy Adult Women - PMC [pmc.ncbi.nlm.nih.gov]